molecular formula C12H11ClN2O2S B1388147 Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate CAS No. 1135283-26-9

Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B1388147
CAS No.: 1135283-26-9
M. Wt: 282.75 g/mol
InChI Key: ZJENFWZSDVGOFH-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate is a complex organic compound with the molecular formula C12H11ClN2O2S. This compound is characterized by its thieno[2,3-b]pyridine core structure, which is a fused ring system containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The cyclopropyl group is introduced through a cyclopropanation reaction, and the carboxylate group is formed by esterification.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate is utilized in the study of biological systems and pathways. It can serve as a probe to investigate enzyme activities and receptor interactions.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents targeting various diseases.

Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide: This compound is structurally similar but has a methoxy group instead of a carboxylate group.

  • Methyl 3-amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylate: This compound lacks the cyclopropyl group present in the target compound.

Uniqueness: Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate is unique due to its combination of functional groups and structural features, which contribute to its reactivity and potential applications. The presence of the cyclopropyl group, in particular, adds to its chemical diversity and utility.

Properties

IUPAC Name

methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-17-12(16)10-8(14)6-4-7(13)9(5-2-3-5)15-11(6)18-10/h4-5H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJENFWZSDVGOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC(=C(N=C2S1)C3CC3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
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Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 3
Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 4
Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 6
Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate

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